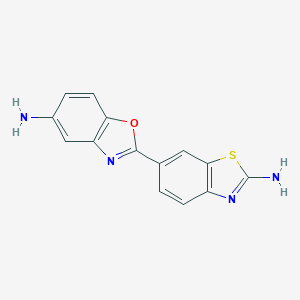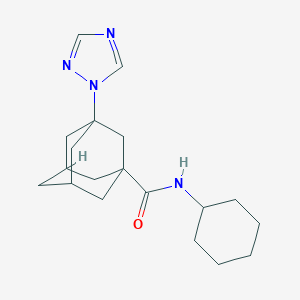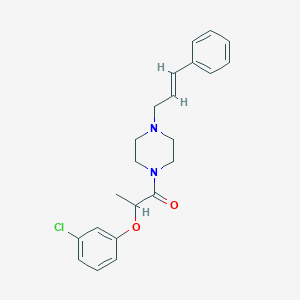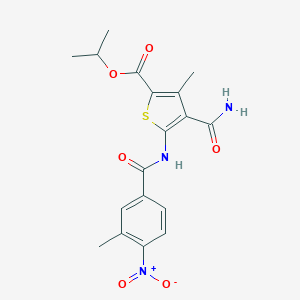![molecular formula C16H10O2S B259501 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one, also known as MNTP, is a heterocyclic compound that has been of great interest in scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
The mechanism of action of 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one is not fully understood. However, it is believed that the thieno[3,2-b]pyran moiety in this compound plays a crucial role in its biological activity. The thieno[3,2-b]pyran ring system has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-viral activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under various reaction conditions, making it a suitable candidate for various chemical reactions. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which limits its use in aqueous-based reactions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one. One potential direction is the synthesis of this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound as a potential material for organic electronics. This compound can also be further studied for its potential applications in the field of nanotechnology. Overall, this compound has great potential for various scientific research applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one can be synthesized through a multi-step reaction process involving the use of various reagents and catalysts. The first step involves the synthesis of 8-methyl-1-naphthol, which is then converted to 8-methyl-1-naphthyl ketone. This intermediate is then reacted with 2-thiophene carboxylic acid to form this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs).
Eigenschaften
Molekularformel |
C16H10O2S |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-15-14-11-5-3-2-4-10(11)6-7-12(14)19-16(9)15/h2-8H,1H3 |
InChI-Schlüssel |
PHAYHMACKSAFTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)


methanone](/img/structure/B259442.png)